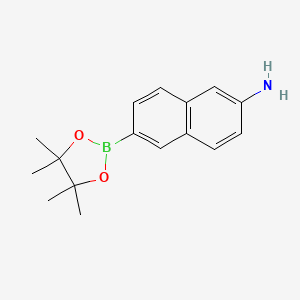

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine (CAS: 1312611-42-9) is a boronate ester-functionalized naphthalene derivative featuring an amine group at the 2-position of the naphthalene ring and a pinacol boronate ester at the 6-position . This compound is structurally significant for its dual functional groups:

- Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

- Amino group: The electron-rich amine at the 2-position enhances solubility in polar solvents and provides a site for further functionalization (e.g., amidation, Schiff base formation) .

Key applications include its use as an intermediate in pharmaceuticals, organic electronics, and fluorescent probes .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPIFYFMBFDWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312611-42-9 | |

| Record name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-aminonaphthalene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the choice of solvents and catalysts to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of naphthoquinones and other oxidized derivatives.

Reduction: Production of naphthalene derivatives with reduced functional groups.

Substitution: Formation of various boronic acid derivatives and their corresponding products.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials science applications.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents.

Medicine: It is used in medicinal chemistry for the design and synthesis of new drugs, especially those targeting cancer and other diseases.

Industry: In the materials industry, it is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity and leading to biological effects.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.

Comparison with Similar Compounds

Boronated Naphthalenamine Derivatives

The following compounds share the naphthalenamine core with boronate ester substituents but differ in substitution patterns and auxiliary functional groups:

Key Observations :

- Substitution Position : The position of the boronate ester and amine group critically affects electronic properties. For example, the 1-naphthalenamine derivative () exhibits lower pKa (-0.80) compared to 2-naphthalenamines, suggesting stronger acidity .

- Auxiliary Groups : Fluorine () and benzoxazole () substituents modulate electronic effects, improving stability or enabling sensing applications.

- Steric Effects : Biphenyl-substituted derivatives () show higher melting points (177–179°C) due to increased rigidity .

Boronated Heterocyclic Analogues

Compounds with boronate esters on non-naphthalene cores highlight divergent reactivity:

Comparison with Target Compound :

- Fluorescence Probes: NDSTBPin () utilizes a dimethylamino-styryl group for H₂O₂ detection, a property absent in the target compound due to lack of extended conjugation .

- Boronate Ring Stability : The dioxaborinan group in may exhibit slower hydrolysis than pinacol boronate, impacting storage conditions .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine is a synthetic compound that incorporates a dioxaborolane moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a naphthalene backbone substituted with a dioxaborolane group, which is known for its role in enhancing the solubility and bioavailability of compounds.

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane moieties exhibit a range of biological activities. Key areas of interest include:

- Anticancer Activity : Dioxaborolane derivatives have been studied for their potential anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : Some studies suggest that dioxaborolane-containing compounds may act as selective inhibitors for certain enzymes. This selectivity could be beneficial in targeting specific pathways involved in disease processes.

- Antimicrobial Properties : Preliminary findings indicate that derivatives of dioxaborolane might possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Anticancer Studies

In a study investigating the anticancer effects of naphthalene derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition Research

A series of experiments focused on the enzyme threonyl-tRNA synthetase (ThrRS), where dioxaborolane derivatives were identified as potent inhibitors. The binding affinity and selectivity were evaluated using structure-based drug design approaches. The results indicated that these compounds could selectively inhibit bacterial ThrRS without affecting human counterparts .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.